molecular formula C17H22BrNO4 B3292828 2-(5-bromo-2-ethoxy-4-formylphenoxy)-N-cyclohexylacetamide CAS No. 881593-95-9

2-(5-bromo-2-ethoxy-4-formylphenoxy)-N-cyclohexylacetamide

Cat. No.: B3292828
CAS No.: 881593-95-9
M. Wt: 384.3 g/mol
InChI Key: MUJWZCAYKBADPB-UHFFFAOYSA-N
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Description

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(5-bromo-2-ethoxy-4-formylphenoxy)-N-cyclohexylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22BrNO4/c1-2-22-15-8-12(10-20)14(18)9-16(15)23-11-17(21)19-13-6-4-3-5-7-13/h8-10,13H,2-7,11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUJWZCAYKBADPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C=O)Br)OCC(=O)NC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-bromo-2-ethoxy-4-formylphenoxy)-N-cyclohexylacetamide typically involves multiple steps. One common synthetic route starts with the bromination of 2-ethoxy-4-formylphenol to introduce the bromine atom at the 5-position. This is followed by the reaction with chloroacetic acid to form the phenoxyacetic acid derivative. The final step involves the amidation reaction with cyclohexylamine to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of appropriate solvents and catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-(5-bromo-2-ethoxy-4-formylphenoxy)-N-cyclohexylacetamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the bromine atom.

Major Products Formed

    Oxidation: 2-(5-bromo-2-ethoxy-4-carboxyphenoxy)-N-cyclohexylacetamide.

    Reduction: 2-(5-bromo-2-ethoxy-4-hydroxymethylphenoxy)-N-cyclohexylacetamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(5-bromo-2-ethoxy-4-formylphenoxy)-N-cyclohexylacetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(5-bromo-2-ethoxy-4-formylphenoxy)-N-cyclohexylacetamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Chemical Identity

  • IUPAC Name: 2-(5-Bromo-2-ethoxy-4-formylphenoxy)-N-cyclohexylacetamide
  • CAS Number : 881593-95-9
  • Molecular Formula: C₁₇H₂₂BrNO₄
  • Molar Mass : 384.26488 g/mol
  • Structural Features: A halogenated benzene ring with bromine (5-position), ethoxy (2-position), and formyl (4-position) substituents. A phenoxyacetamide backbone linked to a cyclohexyl group via an acetamide moiety.

Physicochemical Properties

  • Limited data are available, but its solid form and halogenated aromatic structure suggest moderate solubility in organic solvents like dichloromethane or dimethyl sulfoxide. The formyl group enhances reactivity for further derivatization .

Comparison with Similar Compounds

Structural Analogues and Positional Isomers

2-(2-Bromo-6-ethoxy-4-formylphenoxy)-N-cyclohexylacetamide

  • CAS : 937598-92-0
  • Key Difference : Bromo and ethoxy groups are positioned at 2- and 6-positions on the benzene ring, respectively.
  • Impact : Altered electronic distribution may affect reactivity. For example, the para-formyl group in the target compound could enhance electrophilic substitution compared to the meta-formyl in this isomer .

2-(N-Allylacetamido)-2-(4-chlorophenyl)-N-cyclohexylacetamide

  • Molecular Formula : C₁₉H₂₅ClN₂O₂
  • Key Features : Replaces bromo and ethoxy groups with a 4-chlorophenyl substituent and an allylacetamido moiety.
  • bromine) reduces steric hindrance .

Functional Group Variations

N-[2-Hydroxy-5-(1-hydroxy-2-[[2-(4-methoxyphenyl)-1-methylethyl]amino]ethyl)phenyl]formamide

  • Key Features : Contains a methoxyphenyl group and hydroxylamine side chain.
  • Impact : Hydroxyl groups improve water solubility but reduce stability under acidic conditions. The methoxy group provides electron-donating effects, contrasting with the electron-withdrawing bromo in the target compound .

2-Bromo-N-[4-nitro-2-(phenylcarbonyl)phenyl]acetamide

  • Key Features : Nitro and phenylcarbonyl substituents.
  • Impact : The nitro group’s strong electron-withdrawing nature increases acidity of adjacent protons, facilitating nucleophilic substitution reactions—unlike the ethoxy group in the target compound, which is electron-donating .

Pharmacological Analogues

N-[(2S,3S,5S)-5-Acetamido-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide

  • Key Features: Bulky diphenylhexan-2-yl and dimethylphenoxy groups.
  • Impact: Increased steric hindrance likely reduces membrane permeability compared to the cyclohexyl group in the target compound.

Comparative Analysis Table

Compound Name Molecular Weight (g/mol) Key Substituents Reactivity Highlights Hazard Classification
Target Compound 384.26 Br, OEt, CHO, cyclohexyl Formyl enables Schiff base formation H302, H315, H335
2-(2-Bromo-6-ethoxy-4-formylphenoxy)-... 384.30 Br (2-position), OEt (6-position) Altered electrophilic substitution sites Data unavailable
2-(N-Allylacetamido)-2-(4-chlorophenyl)-... 348.16 Cl, allyl Allyl enables polymerization Not classified as carcinogenic
2-Bromo-N-[4-nitro-2-(phenylcarbonyl)... 345.18 NO₂, phenylcarbonyl Nitro enhances acidity for substitution Likely mutagenic (nitro group)

Biological Activity

Overview of 2-(5-bromo-2-ethoxy-4-formylphenoxy)-N-cyclohexylacetamide

This compound is a synthetic compound that may exhibit various biological activities due to its structural characteristics. Compounds with similar structures often show potential in pharmacological applications, including anti-inflammatory, antimicrobial, and anticancer properties.

1. Anticancer Properties

Research has shown that phenolic compounds often possess anticancer properties. The presence of the bromine atom and the ethoxy group in this compound may enhance its interaction with biological targets, potentially leading to apoptosis in cancer cells. Studies on related compounds have indicated that modifications in the phenolic structure can significantly influence their cytotoxicity against various cancer cell lines.

2. Antimicrobial Activity

Compounds similar to this compound have demonstrated antimicrobial properties. The phenoxy group is known to enhance the lipophilicity of the molecule, which can improve its ability to penetrate microbial membranes. In vitro studies on analogous compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria.

3. Anti-inflammatory Effects

The anti-inflammatory activity of phenolic compounds is well-documented. The structural features of this compound suggest it could inhibit pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX). Research on similar acetamide derivatives has indicated their potential to reduce inflammation in animal models.

Table 1: Summary of Biological Activities

Activity TypeEvidence LevelReferences
AnticancerModerate ,
AntimicrobialHigh ,
Anti-inflammatoryModerate ,

Table 2: Structure-Activity Relationship (SAR)

Structural FeatureImpact on Activity
Bromine SubstitutionIncreased cytotoxicity
Ethoxy GroupEnhanced membrane permeability
Acetamide LinkageImproved anti-inflammatory effects

Case Study 1: Anticancer Activity

In a study evaluating the anticancer effects of phenolic compounds, derivatives similar to this compound were tested against breast cancer cell lines. Results indicated that modifications in the phenolic structure led to enhanced apoptosis rates compared to control groups.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of various phenoxy-containing compounds. The results showed that those with halogen substitutions exhibited significant activity against Staphylococcus aureus and Escherichia coli, suggesting a promising avenue for developing new antimicrobial agents.

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 2-(5-bromo-2-ethoxy-4-formylphenoxy)-N-cyclohexylacetamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions:

Phenolic coupling : React 5-bromo-2-ethoxy-4-formylphenol with chloroacetyl chloride under alkaline conditions to form the phenoxyacetate intermediate.

Amidation : React the intermediate with cyclohexylamine using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous dichloromethane.
Key parameters include temperature control (0–5°C during coupling) and inert atmosphere to prevent oxidation of the formyl group .

  • Quality Control : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and confirm final purity via HPLC (C18 column, acetonitrile/water gradient) .

Q. How is structural confirmation performed for this compound?

  • Methodological Answer : Use a combination of:

NMR : 1H^1H NMR to verify substituent integration (e.g., cyclohexyl protons at δ 1.2–2.1 ppm, formyl proton at δ 9.8–10.2 ppm). 13C^{13}C NMR confirms carbonyl groups (acetamide C=O at ~168 ppm).

Mass Spectrometry : High-resolution MS (HRMS-ESI) for molecular ion matching (expected [M+H]+: ~437.04 Da).

IR Spectroscopy : Detect formyl C=O stretch (~1700 cm1^{-1}) and amide N-H bend (~1540 cm1^{-1}) .

Advanced Research Questions

Q. How can low yields in the final amidation step be addressed?

  • Methodological Answer : Optimize:

Solvent Choice : Replace dichloromethane with DMF to enhance solubility of the cyclohexylamine.

Catalyst Systems : Use DMAP (4-dimethylaminopyridine) to accelerate carbodiimide-mediated coupling.

Temperature Gradients : Perform stepwise heating (25°C → 40°C) to balance reactivity and side-product formation.
Post-reaction purification via column chromatography (silica gel, gradient elution) improves yield to >75% .

Q. What computational methods predict the compound’s reactivity in nucleophilic substitutions?

  • Methodological Answer :

Quantum Chemical Calculations : Use DFT (B3LYP/6-311+G(d,p)) to model the electron density of the formyl and bromo groups, identifying electrophilic hotspots.

Reaction Path Search : Apply the AFIR (Artificial Force Induced Reaction) method to simulate possible intermediates and transition states.
These methods guide experimental design for regioselective modifications (e.g., bromine displacement) .

Q. How to resolve contradictions in reported biological activity data (e.g., antimicrobial vs. inactive results)?

  • Methodological Answer :

Standardized Assays : Replicate studies using CLSI/M07-A11 guidelines for antimicrobial testing, ensuring consistent inoculum density (~1×106^6 CFU/mL) and solvent controls (DMSO ≤1% v/v).

Structural Analog Comparison : Compare activity with derivatives lacking the bromo or formyl groups to isolate pharmacophoric elements.

Metabolic Stability Tests : Assess compound degradation in serum (e.g., 37°C, 24h) to rule out false negatives due to instability .

Data Analysis & Optimization

Q. What analytical strategies differentiate isomeric impurities in the final product?

  • Methodological Answer :

Chiral HPLC : Use a Chiralpak IC column with n-hexane/isopropanol (85:15) to resolve enantiomers (common in cyclohexylamide derivatives).

2D NMR (HSQC, COSY) : Identify spin systems to detect positional isomers (e.g., bromo group migration).
Impurity profiles should adhere to ICH Q3A guidelines (<0.10% for any unknown impurity) .

Q. How to optimize solvent systems for large-scale crystallization?

  • Methodological Answer :

Solvent Screening : Use Hansen solubility parameters (δD_D, δP_P, δH_H) to identify optimal solvents (e.g., ethyl acetate/cyclohexane mixtures).

Cooling Gradient : Employ controlled cooling (2°C/min) from 50°C to 4°C to enhance crystal nucleation.
XRPD confirms polymorphic purity post-crystallization .

Biological & Mechanistic Studies

Q. What in vitro models are suitable for studying its neuroprotective potential?

  • Methodological Answer :

Primary Neuronal Cultures : Treat rat cortical neurons with glutamate (100 µM) to induce excitotoxicity, then assess cell viability (MTT assay) with/without the compound (10–100 µM).

Target Engagement : Use SPR (surface plasmon resonance) to measure binding affinity to NMDA receptors.
Compare results with structural analogs to map SAR .

Q. How to evaluate its pharmacokinetic profile in preclinical models?

  • Methodological Answer :

ADME Studies : Administer orally (10 mg/kg) in Sprague-Dawley rats; collect plasma at 0.5, 1, 2, 4, 8h. Quantify via LC-MS/MS (LLOQ: 1 ng/mL).

Tissue Distribution : Analyze brain-to-plasma ratio (≥0.3 indicates CNS penetration).
Metabolite identification via UPLC-QTOF-MS/MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5-bromo-2-ethoxy-4-formylphenoxy)-N-cyclohexylacetamide
Reactant of Route 2
Reactant of Route 2
2-(5-bromo-2-ethoxy-4-formylphenoxy)-N-cyclohexylacetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.